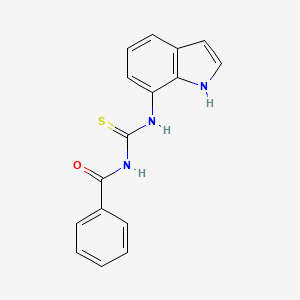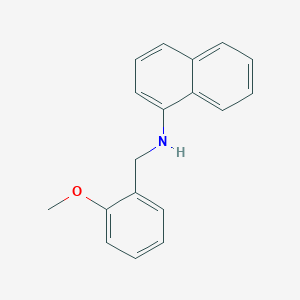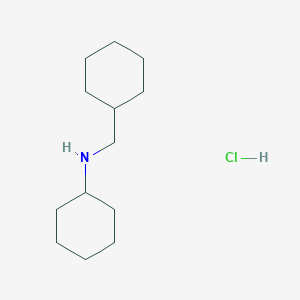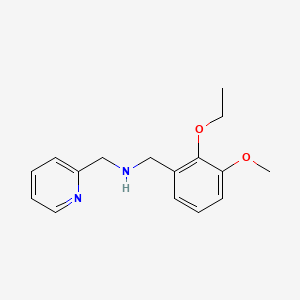
3-Methoxy-2-phenyl-propanoic acid
Descripción general
Descripción
3-Methoxy-2-phenyl-propanoic acid is an organic compound with the molecular formula C10H12O3 . It has a molecular weight of 180.2005 . The IUPAC name for this compound is 3-(2-Methoxyphenyl)propionic acid .
Molecular Structure Analysis
The molecular structure of this compound can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .Physical and Chemical Properties Analysis
This compound has a molecular weight of 180.2005 . It is insoluble in water but soluble in organic solvents such as ethanol, chloroform, and dichloromethane .Aplicaciones Científicas De Investigación
Syringic Acid: Biosynthesis and Therapeutic Potential
Syringic acid (SA), a phenolic compound that shares structural similarity with 3-Methoxy-2-phenyl-propanoic acid, including methoxy groups on its aromatic ring, demonstrates a broad spectrum of therapeutic applications. It is derived via the shikimic acid pathway in plants and exhibits potential in preventing diabetes, cardiovascular diseases (CVDs), cancer, and cerebral ischemia. Moreover, SA possesses antioxidant, antimicrobial, anti-inflammatory, antiendotoxic, neuroprotective, and hepatoprotective activities. Its strong antioxidant activity, attributed to the methoxy groups, may offer beneficial effects for human health, impacting enzyme activity, protein dynamics, and diverse transcription factors involved in major diseases. Beyond its biomedical applications, SA also finds utility in industrial processes like bioremediation, photocatalytic ozonation, and laccase-based catalysis (Srinivasulu et al., 2018).
Cinnamic Acid Derivatives in Anticancer Research
Cinnamic acid derivatives, closely related to this compound in their phenolic nature, have been extensively studied for their anticancer properties. These derivatives, due to their 3-phenyl acrylic acid structure, offer multiple reactive sites for modification, leading to a wide range of medicinal research applications. Their potential as antitumor agents has been explored in various synthetic modifications, highlighting the underutilized therapeutic possibilities of cinnamic acid derivatives since their first clinical use in 1905. Recent attention has focused on the synthesis and biological evaluation of these compounds, emphasizing their significant role in anticancer research (De et al., 2011).
Berry Polyphenols and Human Metabolome
Research on the impact of berry phytochemicals on the human metabolome has identified a variety of phenolic acids, including 3-Phenylpropanoic and its derivatives, as significant contributors to health benefits associated with berry consumption. These compounds are part of a diverse range of metabolites, including benzoic, cinnamic, and phenylacetic acids, which are abundant in human serum/plasma following berry intake. Their presence indicates the potential for dietary polyphenols to modulate the human metabolome, impacting health positively. Despite high inter-individual variability, significant effects on metabolite concentrations post-berry consumption suggest a role for these compounds in dietary interventions (Chandra et al., 2019).
Phosphonic Acid: Versatile Applications
Phosphonic acid, though structurally distinct, shares functional similarities with this compound in terms of its industrial and medicinal applications. It demonstrates a wide array of uses, from serving as a bioactive compound in drugs to being utilized in surface functionalization, medical imaging, and as a phosphoantigen. The versatility of phosphonic acids, stemming from their structural analogy with phosphate moieties, underscores the potential of functionalized carboxylic acids in various research and industrial fields (Sevrain et al., 2017).
Mecanismo De Acción
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Mode of Action
Compounds with similar structures, such as indole derivatives, have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a broad spectrum of interactions with cellular targets.
Biochemical Pathways
The wide range of biological activities associated with similar compounds suggests that multiple pathways could be affected .
Result of Action
Similar compounds have been shown to exhibit a range of biological activities, suggesting that the compound could have diverse effects at the molecular and cellular levels .
Propiedades
IUPAC Name |
3-methoxy-2-phenylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-13-7-9(10(11)12)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNMVVFOIHOUCQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(C1=CC=CC=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}pyridine-3-carboxamide](/img/structure/B3159273.png)

![5-methyl-4-nitro-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole](/img/structure/B3159294.png)
![2-Phenyl-2,9-dihydropyrazolo[4,3-b][1,4]benzoxazine](/img/structure/B3159305.png)
![4-(2-fluorophenyl)-3-methyl-3,4-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione](/img/structure/B3159310.png)



![{[4-(Benzyloxy)-3-methoxyphenyl]methyl}(2-methylpropyl)amine](/img/structure/B3159335.png)

![N-(1-(1H-benzo[d][1,2,3]triazol-1-yl)-2,2-dimethylpropyl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B3159348.png)
![{[2-(Benzyloxy)phenyl]methyl}(2-methylpropyl)amine](/img/structure/B3159362.png)


